N-(4-fluorophenyl)-4-phenylpiperazine-1-carboxamide
Overview
Description
N-(4-fluorophenyl)-4-phenylpiperazine-1-carboxamide, commonly known as 4-FPP or 4-Fluoropiperazine, is a chemical compound that belongs to the piperazine family. It is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
Inhibitor of Met Kinase Superfamily : A derivative, BMS-777607, showed promise as a selective and orally efficacious inhibitor of the Met kinase superfamily. It demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration and has been advanced into phase I clinical trials (Schroeder et al., 2009).
NK1 Receptor Antagonist : Vestipitant, another derivative, emerged as a potent and selective NK1 receptor antagonist with significant in vitro potency and selectivity. It showed appropriate pharmacokinetic properties and in vivo activity, leading to its selection as a drug candidate (Di Fabio et al., 2009).
Potential HIV Treatment : N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide derivatives were synthesized and studied for potential HIV treatment. These compounds were characterized using various analytical techniques and evaluated for cell-cell fusion inhibitory activities (Weng et al., 2011).
Synthetic Cannabinoid Research : A study focused on the synthesis and characterization of a 'research chemical', 3,5-AB-CHMFUPPYCA, with a pyrazole core, indicating bioisosteric replacement of an indazole ring associated with synthetic cannabinoids. The pharmacological activities of the synthesized isomers remain unexplored (McLaughlin et al., 2016).
Cannabinoid Receptor Studies : The synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrated the feasibility of nucleophilic displacement for studying CB1 cannabinoid receptors (Katoch-Rouse & Horti, 2003).
Visualization of Peripheral Benzodiazepine Receptors : Novel quinoline-2-carboxamide derivatives were synthesized and labeled for potential visualization of peripheral benzodiazepine receptors using positron emission tomography (PET) (Matarrese et al., 2001).
β-Secretase (BACE1) Inhibitors : N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives were synthesized as BACE1 inhibitors, showing potential in the treatment of Alzheimer's disease. Among them, a specific derivative demonstrated superior inhibition at certain concentrations (Edraki et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors . For instance, indole derivatives, which share some structural similarities, have been found to bind with high affinity to multiple receptors .
Mode of Action
One study suggests that a similar compound, n-benzoil-n’- (4-fluorophenyl) thiourea derivative, may inhibit the sirtuin1 enzyme (sirt1) . This suggests that N-(4-fluorophenyl)-4-phenylpiperazine-1-carboxamide might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound might affect similar pathways and have downstream effects on cellular processes.
Pharmacokinetics
Similar compounds have been found to have various pharmacokinetic properties . For instance, 2-(4-fluorophenyl) imidazole-5-ones derivatives showed promising anti-cancer drug candidate properties against MCF-7 cell line using QSAR analysis, molecular docking assessment, and pharmacokinetics analysis .
Result of Action
For instance, indole derivatives have been found to possess various biological activities, suggesting that this compound might have similar effects .
properties
IUPAC Name |
N-(4-fluorophenyl)-4-phenylpiperazine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c18-14-6-8-15(9-7-14)19-17(22)21-12-10-20(11-13-21)16-4-2-1-3-5-16/h1-9H,10-13H2,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXOXOJQVBJHAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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